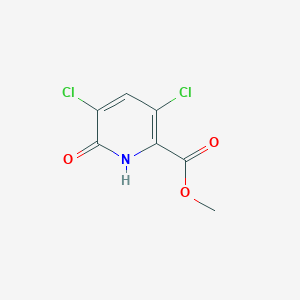

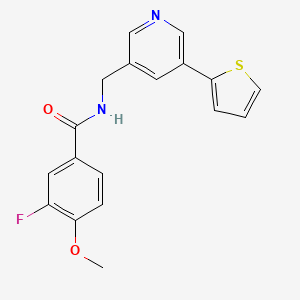

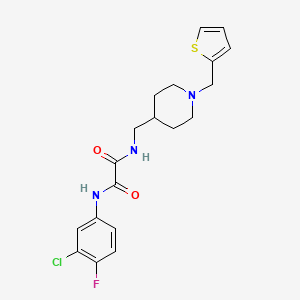

![molecular formula C19H12N2O5S2 B2451881 Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477537-58-9](/img/structure/B2451881.png)

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It is a derivative of benzothiophene . Benzothiophene derivatives are known to be GluR6 antagonists, which are useful for the treatment of disorders of the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a microwave-assisted synthesis of a related compound, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, was achieved by reacting 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate has been employed in the synthesis of kinase inhibitors. Specifically, microwave-assisted reactions have enabled the rapid access to 3-aminobenzo[b]thiophenes, which serve as key scaffolds for kinase-targeted compounds . These inhibitors play a crucial role in modulating cellular signaling pathways and have potential therapeutic applications in cancer, inflammation, and other diseases.

LIMK1 Inhibitors

The compound contributes to the synthesis of the thieno[2,3-b]pyridine core motif, which has been explored as a lead scaffold for LIMK1 inhibitors. LIMK1 regulates actin dynamics and cell migration, making it an attractive target for cancer metastasis inhibition .

MK2 Inhibitors

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate also participates in the construction of the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold, which serves as a core structure for MK2 inhibitors. MK2 is involved in inflammatory responses, and its inhibition could have implications in autoimmune diseases and cancer .

PIM Kinase Inhibitors

The compound has been utilized in the development of a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor targeting PIM kinases. PIM kinases play roles in cell survival, proliferation, and drug resistance, making them relevant targets for cancer therapy .

Organic Semiconductors

Benzothiophenes, including derivatives like Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate, are important components of organic semiconductors. Their extended and highly delocalized electronic structures make them valuable for optoelectronic devices, such as organic field-effect transistors and solar cells .

Drug Discovery

Substituted benzothiophenes, including this compound, serve as privileged structures in medicinal chemistry. They have been incorporated into various drug classes, including tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, antidepressants, and estrogen receptor modulators . These applications highlight their versatility and potential for therapeutic development.

Zukünftige Richtungen

Thiophene-based analogs, including “Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate”, have potential biological activity and could be of interest to medicinal chemists looking to develop advanced compounds with a variety of biological effects . Future research could focus on further exploring the synthesis, properties, and potential applications of these compounds .

Eigenschaften

IUPAC Name |

methyl 3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHVRVAOYOIMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

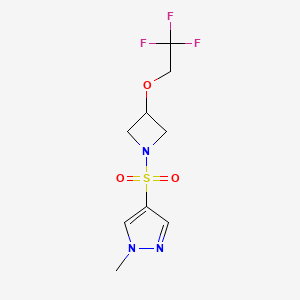

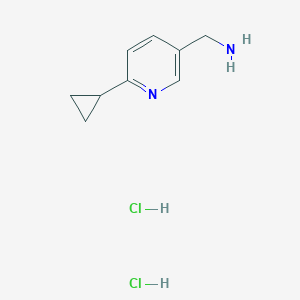

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)